Iron(III) ethylenediammonium sulfate is a complex inorganic compound characterized by its unique composition and crystalline structure. It is often represented by the formula . This compound typically appears as a pale violet or purple crystalline solid, which is soluble in water. Its structure includes iron in the +3 oxidation state coordinated with ethylenediamine and sulfate ions, contributing to its distinctive properties, such as paramagnetism and acidity .
There is no known mechanism of action specific to Iron(III) ethylenediammonium sulfate. Its potential application areas and specific interactions with other molecules remain unclear.
The synthesis of iron(III) ethylenediammonium sulfate involves several key reactions:
These reactions illustrate the transformation of iron(II) into iron(III) and the subsequent formation of the ethylenediammonium complex.
Iron(III) ethylenediammonium sulfate exhibits various biological activities, particularly in microbiology and biochemistry. It demonstrates antimicrobial properties, making it effective against certain bacteria and fungi. Additionally, it plays a role in biochemical assays, such as DNA staining techniques like the Feulgen reaction, where it helps visualize nucleic acids in histological samples .
The synthesis of iron(III) ethylenediammonium sulfate can be achieved through multiple methods:
Iron(III) ethylenediammonium sulfate finds diverse applications across various fields:
Studies on the interactions of iron(III) ethylenediammonium sulfate with biological systems reveal its effects on cellular processes. For instance, it has been shown to influence cell signaling pathways, particularly those involving reactive oxygen species. Research indicates that it can modulate the activity of certain enzymes, thereby affecting metabolic pathways in microorganisms and potentially in higher organisms as well .
Iron(III) ethylenediammonium sulfate shares similarities with several other iron complexes. Here are some comparable compounds:
Compound Name | Composition | Unique Features |
---|---|---|
Ammonium Iron(III) Sulfate | Commonly used in histology; forms violet crystals | |
Iron(II) Ethylenediammonium Sulfate | Exhibits different oxidation state; used in redox reactions | |
Ferric Citrate | Used as an iron supplement; has distinct solubility properties |
Iron(III) ethylenediammonium sulfate is unique due to its specific coordination chemistry involving ethylenediamine, which enhances its solubility and biological reactivity compared to other iron salts.
The paramagnetic nature of the compound arises from the high-spin $$ d^5 $$ configuration of $$ \text{Fe}^{3+} $$, which is characteristic of iron(III) complexes. Structural studies reveal corrugated slabs of iron octahedra linked by sulfate tetrahedra, with ethylenediamine bridging adjacent iron centers. Hydrate forms (e.g., tetrahydrate) are common, influencing physical properties like melting point and density.
The study of coordination compounds dates to antiquity, with early examples like Egyptian blue ($$ \text{CaCuSi}4\text{O}{10} $$) and Prussian blue ($$ \text{KFe[Fe(CN)}_6\text{]} $$). Systematic exploration began in the 18th century, but the chemical nature of these compounds remained unclear until Alfred Werner’s coordination theory (1893), which clarified the distinction between ionic and covalent bonding in complexes.
The development of iron(III) ethylenediammonium sulfate reflects advancements in understanding ligand substitution and redox behavior. Early synthesis involved oxidizing iron(II) sulfate with sulfuric acid and hydrogen peroxide, followed by complexation with ethylenediamine.
Iron(III) ethylenediammonium sulfate remains relevant in diverse fields due to its unique properties and reactivity.
Recent research has focused on:
Iron(III) ethylenediammonium sulfate is synthesized via:
Parameter | Value | Source |
---|---|---|
Space Group | $$ P2_1/m $$ (monoclinic) | |
Lattice Constants | $$ a = 10.711 \, \text{Å}, b = 11.085 \, \text{Å}, c = 5.5747 \, \text{Å} $$ | |
Density | $$ 2.49 \, \text{g/cm}^3 $$ |
Iron(III) ethylenediammonium sulfate exhibits a complex molecular composition with the empirical formula C₂H₁₀FeN₂O₄S⁺³ [3]. The compound possesses a molecular weight of 214.02 grams per mole, as determined through computational analysis by PubChem database systems [3]. The structural configuration consists of iron in the +3 oxidation state coordinated with ethylenediamine and sulfate components [3].
The structural arrangement features a coordination complex where the iron(III) center forms bonds with nitrogen donors from the ethylenediamine moiety [3]. The ethylenediammonium component exists as a protonated form of ethylenediamine, creating a dipositive cation with the structure [NH₃⁺CH₂CH₂NH₃⁺] [3]. This protonated ligand interacts electrostatically with the negatively charged sulfate anion and the positively charged iron(III) center [3].
Structural Parameter | Value | Reference |
---|---|---|
Molecular Weight | 214.02 g/mol | PubChem 2.2 [3] |
Heavy Atom Count | 10 | PubChem [3] |
Hydrogen Bond Donor Count | 2 | Cactvs 3.4.8.18 [3] |
Hydrogen Bond Acceptor Count | 4 | Cactvs 3.4.8.18 [3] |
Rotatable Bond Count | 1 | Cactvs 3.4.8.18 [3] |
Topological Polar Surface Area | 144 Ų | Cactvs 3.4.8.18 [3] |
The three-dimensional molecular architecture demonstrates the compound's ionic nature, with three distinct covalently-bonded units contributing to the overall structure [3]. The formal charge of the compound is +3, reflecting the oxidation state of the central iron atom [3].
The International Union of Pure and Applied Chemistry systematic name for this compound is "2-azaniumylethylazanium;iron(3+);sulfate" [3]. This nomenclature reflects the modern IUPAC naming conventions that emphasize the ionic components and their respective charges [3]. The systematic name was computed using Lexichem TK 2.7.0 computational tools within the PubChem database framework [3].
Alternative systematic nomenclature includes "iron(3+) ethane-1,2-bis(aminium) sulfate," which more explicitly describes the ethylenediamine component in its protonated state [3]. This naming convention emphasizes the bis-aminium nature of the ethylenediamine ligand and its interaction with the iron(III) center [3].
The compound's chemical identification follows established protocols for coordination complexes, where the metal center's oxidation state is clearly indicated alongside the ligand names [3]. The systematic approach ensures unambiguous identification of the compound's composition and charge distribution [3].
Iron(III) ethylenediammonium sulfate is known by several alternative names in chemical literature [3]. The primary synonym is simply "IRON(III) ETHYLENEDIAMMONIUM SULFATE," which represents the most commonly used designation in commercial and research contexts [3].
Iron(III) ethylenediammonium sulfate possesses several standardized chemical registry identifiers that facilitate unambiguous identification across databases and regulatory systems [3]. The Chemical Abstracts Service registry number is 113193-60-5, providing a unique identifier within the Chemical Abstracts database system [3] [5] [11].
Registry System | Identifier | Source |
---|---|---|
Chemical Abstracts Service Number | 113193-60-5 | PubChem [3] |
PubChem Compound Identifier | 57346789 | PubChem Database [3] |
DSSTox Substance Identifier | DTXSID50721258 | Environmental Protection Agency [3] |
Wikidata Identifier | Q82660143 | Wikidata Database [3] |
The International Chemical Identifier representation is "InChI=1S/C2H8N2.Fe.H2O4S/c3-1-2-4;;1-5(2,3)4/h1-4H2;;(H2,1,2,3,4)/q;+3;" which provides a standardized textual representation of the molecular structure [3]. The corresponding InChI Key is "WAYQJNDDEVYLLFJ-UHFFFAOYSA-N," offering a condensed hash-based identifier [3].
The Simplified Molecular Input Line Entry System representation is "C(C[NH3+])[NH3+].[O-]S(=O)(=O)[O-].[Fe+3]," which describes the molecular connectivity and charge distribution [3]. These standardized representations enable computational analysis and database searching across multiple chemical information systems [3].
Iron(III) ethylenediammonium sulfate exhibits distinct structural characteristics that differentiate it from related iron coordination compounds [3] [15] [21]. Unlike iron(III) ammonium sulfate (iron alum), which forms octahedral crystals with the formula NH₄Fe(SO₄)₂·12H₂O, the ethylenediammonium variant incorporates a bidentate organic ligand that alters the coordination environment [18] [21].
The structural distinction from iron(II) ethylenediammonium sulfate compounds is particularly significant [1] [2] [15]. Iron(II) analogs typically exhibit different molecular weights, with iron(II) ethylenediammonium sulfate tetrahydrate showing a molecular weight of 382.2 grams per mole compared to the 214.02 grams per mole of the iron(III) form [2] [3]. The oxidation state difference fundamentally alters the electronic structure and coordination preferences [3] [15].
Comparison with tris(ethylenediamine)iron(III) complexes reveals the limited coordination scope of the ethylenediammonium sulfate system [8] [17]. While tris(ethylenediamine)iron(III) compounds can achieve six-coordinate geometries with multiple ethylenediamine ligands, the ethylenediammonium sulfate variant maintains a more constrained coordination environment [8] [17].
Compound | Molecular Weight | Iron Oxidation State | Coordination Environment |
---|---|---|---|
Iron(III) ethylenediammonium sulfate | 214.02 g/mol [3] | +3 [3] | Mixed ligand complex |
Iron(II) ethylenediammonium sulfate | 310.1 g/mol [1] | +2 [1] | Mixed ligand complex |
Iron(III) ammonium sulfate | 482.19 g/mol [18] | +3 [18] | Simple salt complex |
Tris(ethylenediamine)iron(III) | 236.14 g/mol [17] | +3 [17] | Coordination complex |
Iron(III) ethylenediammonium sulfate exhibits considerable complexity in its molecular formulation, with multiple forms reported in the literature. The primary molecular formula is documented as C₂H₁₁Fe₂N₂O₁₆S₄⁺ with a corresponding molecular weight of 559.06 g/mol [1] [2]. However, an alternative simpler formulation C₂H₁₀FeN₂O₈S₂ with a molecular weight of 214.02 g/mol has also been reported [3]. The compound is assigned CAS number 113193-60-5 [1] [2] [4], which notably overlaps with some Iron(II) ethylenediammonium sulfate forms, indicating potential confusion in the literature regarding oxidation state assignments.
The structural composition involves iron in the +3 oxidation state coordinated with ethylenediamine ligands and sulfate anions [5] [6]. The coordination environment around iron typically adopts an octahedral geometry, which is characteristic of iron(III) complexes [7]. The ethylenediamine component acts as a bidentate ligand, forming stable chelate complexes that enhance the overall structural stability [5] [6].
Parameter | Value | Source |
---|---|---|
Primary Molecular Formula | C₂H₁₁Fe₂N₂O₁₆S₄⁺ | ChemicalBook [1] |
Alternative Formula | C₂H₁₀FeN₂O₈S₂ | PubChem [3] |
Molecular Weight | 559.06 g/mol | Primary literature [1] |
Alternative Molecular Weight | 214.02 g/mol | Alternative form [3] |
CAS Number | 113193-60-5 | Multiple sources [1] [2] |
Iron Oxidation State | +3 (ferric) | Systematic nomenclature [5] |
Iron(III) ethylenediammonium sulfate presents as a crystalline solid under standard conditions [2] [4]. The compound exhibits variable coloration depending on hydration state and purity, ranging from white to pale green to orange crystals, with some forms displaying a characteristic pale violet or purple appearance [9] [4]. The color variation is attributed to different hydration levels and the presence of trace impurities that can influence the crystal field environment around the iron centers.
The compound maintains a crystalline structure at room temperature [2] [4] with a reported bulk density of 600 kg/m³ [2] [4]. The crystalline nature is essential for its stability and handling characteristics, making it suitable for various analytical and research applications.
Physical Property | Observation | Notes |
---|---|---|
Physical State | Crystalline solid | Standard conditions [2] |
Color Range | White to pale green to orange | Variable with hydration [9] |
Alternative Color | Pale violet/purple | Some forms |
Crystal Form | Crystalline | Room temperature stable [4] |
Bulk Density | 600 kg/m³ | Measured parameter [2] |
Iron(III) ethylenediammonium sulfate demonstrates excellent water solubility [2] [4] [10], which is a characteristic feature that facilitates its use in aqueous analytical procedures and biochemical applications. When dissolved in water, the compound produces acidic solutions with a measured pH of 4.0 at 25°C for a 100 g/L aqueous solution [2] [4]. This acidic nature results from the hydrolysis of iron(III) ions in aqueous solution, which generates protons and contributes to the overall acidity.
The high water solubility is attributed to the ionic nature of the compound and the presence of multiple sulfate groups that readily interact with water molecules through hydrogen bonding and electrostatic interactions [10]. The ethylenediamine component further enhances solubility through its ability to form hydrogen bonds with water [11].
Regarding organic solvents, specific solubility data for Iron(III) ethylenediammonium sulfate is limited in the available literature. However, based on its ionic nature and the presence of charged sulfate groups, the compound is expected to have poor solubility in non-polar organic solvents such as alcohols, ethers, and hydrocarbons.
Solvent | Solubility | pH (if applicable) | Notes |
---|---|---|---|
Water | Highly soluble | 4.0 (at 25°C, 100g/L) | Acidic solution [2] [4] |
Organic solvents | Limited data | - | Expected poor solubility |
The thermal behavior of Iron(III) ethylenediammonium sulfate follows complex multi-step decomposition pathways similar to other iron sulfate complexes. Based on studies of related iron sulfate compounds, the thermal decomposition typically begins with dehydration processes occurring between 150-300°C for hydrated forms [12] [13].
The initial decomposition temperature for iron sulfate complexes is reported to occur around 420-430°C [14], with the major decomposition phase taking place between 480-490°C, leading to the formation of Iron(III) sulfate (Fe₂(SO₄)₃) [14]. Complete decomposition to iron oxide (Fe₂O₃) occurs at elevated temperatures between 640-710°C [14].
The decomposition process is highly temperature-dependent with an apparent activation energy ranging from 238-262 kJ/mol for iron sulfate complexes [12]. The atmospheric conditions significantly influence the decomposition pathway, with nitrogen and air atmospheres producing different intermediate products and reaction kinetics [12].
Thermal Parameter | Temperature Range (°C) | Process |
---|---|---|
Dehydration | 150-300 | Water loss from hydrated forms [12] |
Initial Decomposition | 420-430 | Onset of chemical breakdown [14] |
Major Decomposition | 480-490 | Formation of Fe₂(SO₄)₃ [14] |
Complete Decomposition | 640-710 | Conversion to Fe₂O₃ [14] |
Storage Limit | 15-25 | Recommended storage temperature [2] |
Detailed crystallographic data specifically for Iron(III) ethylenediammonium sulfate is limited in the available literature. However, related iron(III) complexes provide insight into the expected structural parameters. Iron(III) complexes typically crystallize in monoclinic or triclinic crystal systems [15] [16], with the iron centers adopting octahedral coordination geometries.
Based on similar iron(III) coordination compounds, the Fe(III)-O bond distances typically range from 1.98-2.10 Å [15] [16], which is characteristic of octahedral iron(III) complexes. The coordination environment involves six oxygen atoms from sulfate groups and potentially nitrogen atoms from ethylenediamine ligands.
The crystal packing is stabilized by hydrogen bonding interactions between water molecules, ethylenediamine groups, and sulfate anions [16]. The presence of multiple sulfate groups creates an extended hydrogen bonding network that contributes to the overall crystal stability.
Structural Parameter | Expected Range | Reference System |
---|---|---|
Crystal System | Monoclinic/Triclinic | Similar Fe(III) complexes [15] |
Fe(III)-O Bond Distance | 1.98-2.10 Å | Octahedral Fe(III) [15] [16] |
Coordination Number | 6 | Octahedral geometry [7] |
Coordination Environment | FeO₆ | Typical for Fe(III) [15] |
Iron(III) ethylenediammonium sulfate exhibits characteristic spectroscopic signatures consistent with high-spin iron(III) complexes. UV-Visible spectroscopy reveals absorption bands in the 400-800 nm region corresponding to d-d electronic transitions typical of iron(III) in octahedral environments [17] [18]. The compound appears pale violet to purple due to these electronic transitions.
Infrared spectroscopy provides definitive identification through characteristic absorption bands. O-H stretching vibrations appear in the 3200-3600 cm⁻¹ region from coordinated water molecules and N-H groups [16]. Sulfate ion vibrations are observed in the 1000-1200 cm⁻¹ range, showing both symmetric and asymmetric S-O stretching modes [16]. Ethylenediamine ligand vibrations appear in the 1450-1650 cm⁻¹ region, corresponding to C-N stretching modes [19].
Magnetic properties are consistent with high-spin iron(III) with a spin state of S = 5/2 and an effective magnetic moment of approximately 5.92 Bohr magnetons [20]. Electron Paramagnetic Resonance (EPR) spectroscopy shows characteristic signals with g-values around 2.0, typical for high-spin iron(III) complexes [20].
Mössbauer spectroscopy would be expected to show isomer shift values of approximately 0.3-0.5 mm/s and quadrupole splitting in the range of 0.5-1.0 mm/s, consistent with octahedral iron(III) environments [20].
Spectroscopic Method | Characteristic Features | Assignment |
---|---|---|
UV-Vis | 400-800 nm absorption | d-d transitions [17] |
IR | 3200-3600 cm⁻¹ | O-H, N-H stretches [16] |
IR | 1000-1200 cm⁻¹ | SO₄²⁻ vibrations [16] |
IR | 1450-1650 cm⁻¹ | C-N stretches [19] |
Magnetic | μₑff ≈ 5.92 BM | High-spin Fe(III) [20] |
EPR | g ≈ 2.0 | High-spin Fe(III) [20] |
Mössbauer | δ ≈ 0.3-0.5 mm/s | Fe(III) environment [20] |